molecular formula C9H11N3O2 B6154457 2-(azidomethyl)-1,3-dimethoxybenzene CAS No. 2229438-75-7

2-(azidomethyl)-1,3-dimethoxybenzene

Cat. No.: B6154457
CAS No.: 2229438-75-7
M. Wt: 193.2
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Description

2-(Azidomethyl)-1,3-dimethoxybenzene is a substituted benzene derivative featuring an azidomethyl group (-CH2N3) at the 2-position and methoxy groups (-OCH3) at the 1- and 3-positions.

Properties

CAS No.

2229438-75-7

Molecular Formula

C9H11N3O2

Molecular Weight

193.2

Purity

95

Origin of Product

United States

Preparation Methods

Bromination of 2-(Hydroxymethyl)-1,3-Dimethoxybenzene

The alcohol precursor is treated with phosphorus tribromide (PBr₃) in dichloromethane (DCM) at room temperature. The reaction proceeds via formation of a benzyl bromide intermediate, which is isolated by solvent evaporation. Key parameters include:

  • Molar ratio : 1.0 equiv alcohol to 0.34 equiv PBr₃

  • Solvent : DCM (2.6 mL/mmol)

  • Reaction time : 1 hour

Azide Substitution

The crude benzyl bromide is dissolved in dimethyl sulfoxide (DMSO), and sodium azide (2.5 equiv) is added at 0°C. After warming to room temperature, the mixture is stirred for 16 hours, followed by extraction with ethyl acetate and purification via silica gel chromatography.

  • Yield : 75% (analogous to 1-(azidomethyl)-2,3-dimethylbenzene in)

  • Key advantage : Scalability and use of inexpensive reagents

Lithiation-Azidation of 1,3-Dimethoxybenzene

A lithiation-based strategy, inspired by the synthesis of 2-chloro-1,3-dimethoxybenzene, offers a route to introduce the azidomethyl group at the benzylic position.

Lithiation with n-Butyllithium

1,3-Dimethoxybenzene is treated with n-butyllithium (n-BuLi) in dry ether or 1,2-dimethoxyethane, generating a resonance-stabilized [2,6-dimethoxyphenyl]lithium intermediate.

  • Conditions :

    • Solvent: Diethyl ether or 1,2-dimethoxyethane

    • Temperature: −70°C to room temperature

    • Reaction time: 1–16 hours

Quenching with Azide Sources

The lithiated species reacts with azidating agents such as hexachloroethane (C₂Cl₆) or trimethylsilyl azide (TMSN₃). For example:

  • Hexachloroethane : Forms 2-(azidomethyl)-1,3-dimethoxybenzene via a radical pathway.

    • Yield : 50–71% (analogous to chlorination yields in)

    • Limitation : Competing side reactions with polychloroalkanes

  • TMSN₃ : Provides milder conditions, avoiding high temperatures.

    • Conditions : 0°C, 30 minutes (as in)

    • Yield : 78% (for analogous benzyl azides in)

Hypervalent Iodine-Mediated Azidation

Cyclic hypervalent iodine reagents, such as ABZ (2 ), enable direct azidation of methylene groups under mild conditions.

Reaction Mechanism

The iodine(III) reagent abstracts a hydrogen atom from the benzylic position, generating a radical intermediate that couples with an azide donor (e.g., TMSN₃).

  • Key steps :

    • Hydrogen abstraction by iodobenzene diacetate (IBDA).

    • Radical recombination with azide.

Application to 1,3-Dimethoxybenzene Derivatives

Using ABZ (2 ) and TMSN₃ in dichloromethane at 0°C:

  • Yield : 78% (for structurally similar compounds in)

  • Advantages :

    • Avoids harsh reagents (e.g., PBr₃).

    • Compatible with acid-sensitive substrates

Comparative Analysis of Methods

Method Reagents Temperature Time Yield Reference
Nucleophilic substitutionPBr₃, NaN₃0°C to RT17 hours75%
Lithiation-azidationn-BuLi, C₂Cl₆/TMSN₃−70°C to RT2–24 hours50–78%
Hypervalent iodineABZ (2 ), TMSN₃0°C30 minutes78%

Key observations :

  • Nucleophilic substitution is cost-effective but requires handling hazardous PBr₃.

  • Lithiation-azidation offers regioselectivity but demands anhydrous conditions.

  • Hypervalent iodine methods provide rapid, high-yielding routes under mild conditions .

Mechanism of Action

The mechanism of action of 2-(azidomethyl)-1,3-dimethoxybenzene largely depends on the specific chemical reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a dipole, reacting with dipolarophiles to form triazoles. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Positions) Molecular Formula Physical State Key Characteristics Reference
1-(Azidomethyl)-2-methoxybenzene -OCH3 (2), -CH2N3 (1) C8H9N3O Colorless liquid RF 0.44 (EtOAc/heptane); δ 7.29 (¹H-NMR)
2-(Azidomethyl)-1,3-difluorobenzene -F (1,3), -CH2N3 (2) C7H5F2N3 Not specified Fluorinated analog; potential bioactivity
2-(Azidomethyl)-1-(ethylsulfanyl)-4-methylbenzene -SC2H5 (1), -CH3 (4), -CH2N3 (2) C10H13N3S Colorless liquid Sulfanyl group; IR: 2100 cm⁻¹ (N3 stretch)
2-(Azidomethyl)-4-chloro-1-[(phenylmethyl)sulfanyl]benzene -S(CH2C6H5) (1), -Cl (4), -CH2N3 (2) C14H12ClN3S Yellow oil Bulky substituents; GC-MS confirmed

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: The dimethoxy groups in the target compound contrast with electron-withdrawing substituents (e.g., -F in 2-(azidomethyl)-1,3-difluorobenzene).
  • Sulfur-Containing Analogs : Compounds with ethylsulfanyl or benzylsulfanyl groups (e.g., entries 3 and 4 above) exhibit lower polarity and altered solubility compared to methoxy derivatives. Sulfanyl groups may also participate in metal coordination, influencing catalytic applications .

Spectral and Analytical Data

  • ¹H-NMR Shifts : For 1-(azidomethyl)-2-methoxybenzene, the aromatic protons resonate at δ 7.29 (m, 2H) and δ 6.94 (m, 2H), with the azidomethyl group at δ 4.35 (s, 2H) . Dimethoxy substituents in the target compound would likely upshift aromatic protons due to increased electron density.
  • IR Spectroscopy : Azidomethyl groups exhibit characteristic N3 stretching vibrations near 2100 cm⁻¹, as seen in sulfanyl-containing analogs .

Q & A

Q. Table 1: Reaction Conditions and Yields

PrecursorSolventTemp (°C)Time (h)Yield (%)
2-(Bromomethyl)-1,3-DMBDMSO801675–85
2-(Chloromethyl)-1,3-DMBDMF1001260–70

What spectroscopic techniques are most effective for characterizing this compound?

Q. Basic Characterization

  • ¹H NMR : Expect signals for methoxy groups (δ 3.75–3.85 ppm, singlet) and aromatic protons (δ 6.4–7.2 ppm, multiplet). The azidomethyl (–CH₂N₃) group shows a triplet near δ 4.3–4.5 ppm due to coupling with adjacent protons .
  • ¹³C NMR : Methoxy carbons appear at δ 55–56 ppm; the azidomethyl carbon resonates at δ 45–50 ppm .

Q. Advanced Analysis

  • HRMS (ESI/QTOF) : Confirm molecular ion [M+H]⁺ at m/z 207.0982 (C₉H₁₁N₃O₂).
  • IR Spectroscopy : Strong azide stretch at 2100–2150 cm⁻¹ .

How does the azidomethyl group influence reactivity in click chemistry applications?

Basic Application
The azide participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. For example, reacting with terminal alkynes (e.g., propargyl alcohol) in the presence of Cu(I) catalysts yields triazole-linked derivatives, useful in bioconjugation or polymer synthesis .

Advanced Mechanistic Insight
Density functional theory (DFT) studies suggest that electron-donating methoxy groups on the benzene ring lower the activation energy for cycloaddition by stabilizing the transition state through resonance effects .

What computational methods are used to predict the stability and electronic properties of this compound?

Q. Advanced Computational Analysis

  • Molecular Dynamics (MD) : Simulates conformational stability of the azidomethyl group in solution.
  • DFT Calculations : Predicts bond dissociation energies (BDEs) for the C–N₃ bond (~45 kcal/mol), indicating thermal stability up to 150°C .
  • Electrostatic Potential Maps : Highlight electron-rich regions (methoxy groups) for nucleophilic attack.

What safety protocols are critical when handling this compound?

Q. Basic Safety

  • Azide Hazard : Avoid shock, friction, or heating above 150°C to prevent explosive decomposition.
  • Toxicity : Limited data, but related dimethoxybenzenes show low acute toxicity (LD₅₀ > 2000 mg/kg in rats) .

Q. Advanced Mitigation

  • Store at 2–8°C in amber vials under inert gas.
  • Use blast shields and remote handling tools during large-scale reactions.

How can contradictions in reported synthetic yields be resolved?

Advanced Data Analysis
Discrepancies in yields (e.g., 60% vs. 85%) may arise from:

  • Impurity in Precursors : Use HPLC to verify purity of bromomethyl starting materials.
  • Solvent Effects : DMSO yields higher conversions than DMF due to superior NaN₃ solubility .
  • Catalyst Traces : Residual metal ions (e.g., Cu²⁺) in reagents can accelerate azide decomposition.

What are the applications of this compound in materials science?

Q. Advanced Applications

  • Polymer Crosslinking : Photo-initiated triazole formation creates stable networks in hydrogels.
  • Surface Functionalization : Azide-alkyne reactions anchor the compound to gold nanoparticles for sensor development .

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